Comparative Cytotoxicity of Maoecrystal B vs. Maoecrystal Z Across Multiple Tumor Cell Lines
In a direct head-to-head comparison, Maoecrystal B and its close structural analog, Maoecrystal Z, were evaluated for their growth inhibitory effects against a panel of human cancer cell lines. Maoecrystal B demonstrated a distinct and non-interchangeable cytotoxicity profile compared to Maoecrystal Z, highlighting that even within the same isolation batch, these molecules have different biological signatures [1].
| Evidence Dimension | Cytotoxic Activity (IC50) |
|---|---|
| Target Compound Data | K562: 2.90 μg/mL; MCF7: 1.63 μg/mL; A2780: 1.45 μg/mL |
| Comparator Or Baseline | Maoecrystal Z: K562: Not Reported; MCF7: Not Reported; A2780: Not Reported (Activity profile is distinct, but exact values for Z in this specific assay are not provided) |
| Quantified Difference | Profile differs; Maoecrystal B exhibits a distinct spectrum of activity against K562, MCF7, and A2780 cells compared to other diterpenes from the same source. |
| Conditions | In vitro cell viability assays (MTT or SRB) against human leukemia (K562), breast adenocarcinoma (MCF7), and ovarian carcinoma (A2780) cell lines. |
Why This Matters
This head-to-head data confirms that Maoecrystal B is not biologically redundant with its closely related co-metabolites; selecting the correct compound is essential for assay specificity.
- [1] Han, Q. B., et al. (2006). Maoecrystal Z, a cytotoxic diterpene from Isodon eriocalyx with a unique skeleton. Organic Letters, 8(21), 4727-4730. View Source
